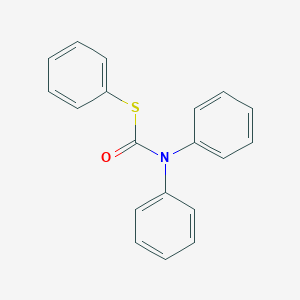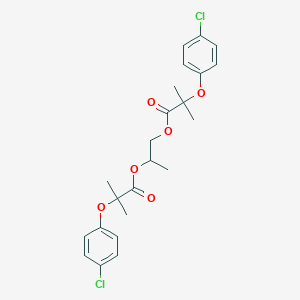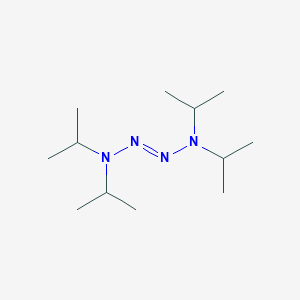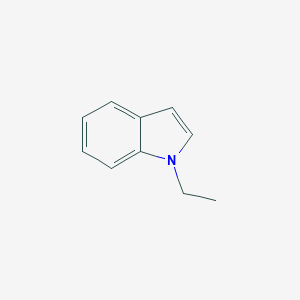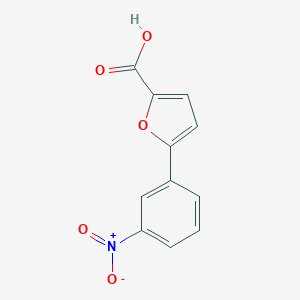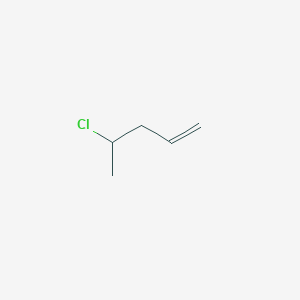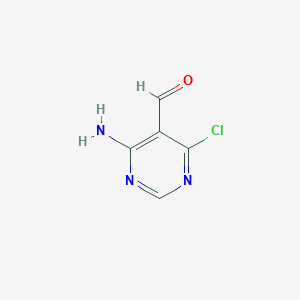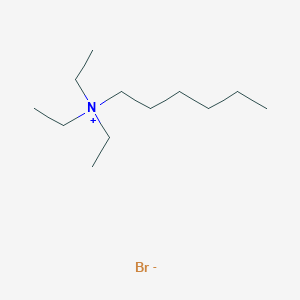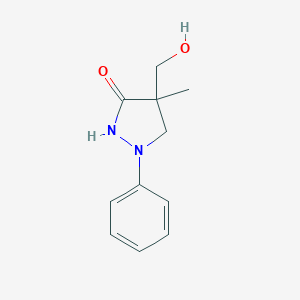
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is not fully understood, but it is believed to work through a variety of mechanisms. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, as well as to activate various signaling pathways involved in glucose metabolism.
Effets Biochimiques Et Physiologiques
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation, as well as to improve insulin sensitivity and glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in lab experiments is its versatility. This compound has been shown to have a wide range of applications, making it a valuable tool for researchers studying various areas of science. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for various diseases. Additionally, researchers could explore the potential applications of this compound in other areas of science, such as neuroscience or microbiology. Finally, researchers could investigate the potential synergistic effects of this compound with other drugs or compounds, which could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxylic acid with thiosemicarbazide and subsequent cyclization of the resulting intermediate. Other methods include the reaction of 4-pyridinecarboxamide with thiosemicarbazide and subsequent oxidation of the resulting intermediate.
Applications De Recherche Scientifique
The potential applications of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in scientific research are numerous. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for researchers studying these areas. Additionally, this compound has been found to have potential applications in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance.
Propriétés
Numéro CAS |
13097-08-0 |
|---|---|
Nom du produit |
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- |
Formule moléculaire |
C9H7N3O2S2 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7N3O2S2/c13-7-5-16-9(15)12(7)11-8(14)6-1-3-10-4-2-6/h1-4H,5H2,(H,11,14) |
Clé InChI |
PJRSYKJVEBWMKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
Autres numéros CAS |
13097-08-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



